Padcdg
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Overview
Description
Padcdg is a synthetic molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Padcdg, also known as 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, is a chelating agent that can selectively bind to calcium ions.
Scientific Research Applications
Padcdg has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders. Its ability to selectively bind to calcium ions has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. In cardiovascular diseases, Padcdg has been shown to improve cardiac function by reducing calcium overload and oxidative stress. In neurodegenerative disorders, Padcdg has been shown to protect neurons from calcium-induced damage and reduce inflammation.
Mechanism Of Action
The mechanism of action of Padcdg involves its ability to selectively bind to calcium ions, which play a crucial role in various cellular processes. By binding to calcium ions, Padcdg can modulate calcium signaling pathways, which are involved in cell growth, proliferation, and apoptosis. Padcdg can also reduce calcium overload and oxidative stress, which are major contributors to various diseases.
Biochemical And Physiological Effects
Padcdg has been shown to have various biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by inducing apoptosis, reduce calcium overload and oxidative stress in cardiovascular diseases, and protect neurons from calcium-induced damage and reduce inflammation in neurodegenerative disorders. Padcdg can also modulate calcium signaling pathways, which are involved in various cellular processes.
Advantages And Limitations For Lab Experiments
Padcdg has several advantages for lab experiments, including its ability to selectively bind to calcium ions and modulate calcium signaling pathways. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Future Directions
Padcdg has several potential future directions, including its use as a therapeutic agent in cancer, cardiovascular diseases, and neurodegenerative disorders. Further studies are needed to determine its optimal dosage and administration route and to evaluate its safety and efficacy in clinical trials. Padcdg can also be used as a tool to study calcium signaling pathways and their role in various cellular processes.
Synthesis Methods
Padcdg can be synthesized using a two-step reaction involving the condensation of 2-aminophenol with chloroacetic acid followed by the reaction with ethylenediamine. The final product is obtained through purification using chromatography techniques.
properties
CAS RN |
109679-55-2 |
---|---|
Product Name |
Padcdg |
Molecular Formula |
C19H28N10O13P2 |
Molecular Weight |
666.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-4-amino-2-[[(2S,3R,4R,5R)-3-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-4-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-10(22)12(41-43(32,33)34)7(40-16)4-38-3-6-9(21)13(42-44(35,36)37)17(39-6)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)/t6-,7-,9-,10-,12-,13-,16-,17-/m1/s1 |
InChI Key |
XFOPBXYCTCFAKU-KZLWWIKISA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4NC(=NC5=O)N)OP(=O)(O)O)N)OP(=O)(O)O)N |
synonyms |
5'-phosphoryl-(3'-amino-3'-deoxycytidylyl)-(3'-5')-3'-amino-3'-deoxyguanosine |
Origin of Product |
United States |
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